N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-18-10-8-16(9-11-18)19-12-13-20(25)24(23-19)15-14-22-21(26)17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJJJEUEWSSAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with a molecular formula of and a molecular weight of 395.5 g/mol, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act as a ligand for various cellular receptors, influencing signal transduction pathways that regulate physiological responses.
- Gene Expression Modulation : The compound can alter the expression of genes related to inflammation, cancer progression, and other pathological conditions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | A549 | 15.0 | Cell cycle arrest at G2/M phase |
Other Biological Activities
Preliminary studies suggest that this compound may also possess anti-inflammatory and neuroprotective effects. Its ability to modulate inflammatory pathways could make it a candidate for treating diseases characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells demonstrated significant cytotoxicity. The compound was tested against various concentrations, revealing an IC50 value of 12.5 µM in MCF-7 cells. Mechanistic studies indicated that the compound triggers apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Properties
In another study focusing on the anti-inflammatory potential of this compound, researchers found that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role for the compound in managing inflammatory diseases.
Comparison with Similar Compounds
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS: 921529-70-6)
- Molecular Formula : C₂₅H₂₈N₄O₅S
- Molecular Weight : 496.6 g/mol
- Key Differences: The 4-ethoxyphenyl group in the target compound is replaced with a 4-methoxyphenyl group, reducing steric bulk.
- Implications : The sulfonyl group may improve solubility but could increase metabolic clearance compared to the ethoxy variant .
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide (CAS: 921805-99-4)
- Molecular Formula : C₂₃H₂₅N₃O₃S
- Molecular Weight : 423.5 g/mol
- Implications : The thioether linkage may confer resistance to enzymatic hydrolysis but could also increase toxicity risks .
Pharmacologically Active Analogues
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)
- Molecular Formula: Not explicitly provided (estimated C₂₉H₂₉FN₄O₂).
- Key Features: Contains a 4-((dimethylamino)methyl)phenyl substituent on the pyridazinone, enhancing basicity and target engagement. Demonstrated potent HDAC inhibition (class I isoforms) with IC₅₀ values < 10 nM. In vivo efficacy in SKM-1 xenograft models and favorable pharmacokinetics in rodents .
- Comparison: The dimethylaminomethyl group in (S)-17b likely improves cellular permeability and HDAC binding compared to the 4-ethoxyphenyl group in the target compound.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and its analogs?
- Methodology : Pyridazinone derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing pyridazinone intermediates with ethyl bromoacetate in methanol under basic conditions (e.g., K₂CO₃) yields ethyl ester derivatives (e.g., 46% yield for compound 5a in ). Subsequent hydrolysis with NaOH/HCl produces carboxylic acid derivatives (e.g., 7a , 99.9% yield) . Amide coupling (e.g., using acetyl chloride) introduces benzamide groups, though yields vary significantly (10–99.9%) depending on substituents .
- Key Challenges : Low yields in amide coupling (e.g., 10% for 8a ) may arise from steric hindrance or competing side reactions. Optimization of reaction time, temperature, and stoichiometry is critical.
Q. How is structural characterization of this compound performed?
- Methodology :
- 1H NMR : Assignments focus on pyridazinone ring protons (δ 6.5–8.0 ppm) and ethoxyphenyl substituents (δ 1.3–1.4 ppm for CH₃, δ 4.0–4.1 ppm for OCH₂) .
- IR Spectroscopy : Stretching vibrations for C=O (1640–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm amide and pyridazinone moieties .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
Q. What in vitro biological assays are used for initial screening?
- Methodology :
- HDAC Inhibition : Human class I HDAC isoforms (e.g., HDAC1-3) are tested using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves (e.g., compound (S)-17b in showed potent inhibition) .
- Cell Viability Assays : SKM-1 (myelodysplastic syndrome) cell lines are treated with the compound, and viability is assessed via MTT or ATP-based assays. Apoptosis is quantified using Annexin V/PI staining .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in amide coupling?
- Methodology :
- Catalytic Systems : Use coupling agents like HATU or EDCI with DMAP to enhance reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride formation .
- Case Study : Lawesson’s reagent was used to synthesize thioamide derivatives (e.g., 9 ), though conditions were not fully detailed .
Q. What pharmacokinetic (PK) properties are critical for in vivo efficacy?
- Methodology :
- Oral Bioavailability : Assessed in ICR mice and SD rats via plasma concentration-time profiles. Compound (S)-17b showed favorable AUC and Cmax values .
- Metabolic Stability : Hepatocyte incubation (across species) evaluates CYP450-mediated degradation. Low interspecies variability enhances translational potential .
- hERG Inhibition : Patch-clamp assays measure cardiac toxicity (IC₅₀ = 34.6 μM for (S)-17b ) .
Q. How does the compound perform in immune-competent vs. immune-deficient xenograft models?
- Methodology :
- SKM-1 Xenografts : Tumor volume reduction is compared in nude mice (thymus-deficient) vs. wild-type. Compound (S)-17b showed superior efficacy in immune-competent models, suggesting immune modulation .
- Biomarker Analysis : Intracellular acetyl-histone H3 and p21 levels are measured via Western blot to confirm HDAC target engagement .
Q. What structural modifications enhance HDAC isoform selectivity?
- Methodology :
- SAR Studies : Compare analogs with varying substituents (e.g., ethoxyphenyl vs. methylthio groups). The 4-ethoxyphenyl group in the target compound may improve hydrophobic interactions with HDAC pockets .
- Crystallography : Co-crystal structures with HDAC isoforms identify key binding residues. Docking studies (e.g., AutoDock Vina) predict binding affinities .
Q. How does the compound induce apoptosis in cancer cells?
- Methodology :
- Cell Cycle Analysis : Flow cytometry (PI staining) reveals G1 arrest in treated SKM-1 cells .
- Caspase Activation : Fluorometric assays detect caspase-3/7 activity. Upregulation of pro-apoptotic proteins (e.g., Bax) is confirmed via qPCR .
Q. What purification challenges arise during scale-up?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
